molecular formula C10H9NO3 B12200428 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- CAS No. 832676-96-7

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl-

Cat. No.: B12200428
CAS No.: 832676-96-7
M. Wt: 191.18 g/mol
InChI Key: ANQZOKCMSCRSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is a heterocyclic compound that contains a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoxazepine-3,5(2H,4H)-dione: The parent compound without the methyl group.

    1,4-Benzodiazepine: A related compound with a different ring structure.

    1,4-Benzoxazine: Another related heterocyclic compound.

Uniqueness

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its physical properties, such as solubility and stability, as well as its interaction with biological targets.

Properties

CAS No.

832676-96-7

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C10H9NO3/c1-11-9(12)6-14-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3

InChI Key

ANQZOKCMSCRSOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.